molecular formula C9H6Cl2FNO B2461422 N-(2,2-dichloroethenyl)-4-fluorobenzamide CAS No. 67833-26-5

N-(2,2-dichloroethenyl)-4-fluorobenzamide

Cat. No.: B2461422
CAS No.: 67833-26-5
M. Wt: 234.05
InChI Key: VAVBPANCUOAKPS-UHFFFAOYSA-N
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Description

N-(2,2-dichloroethenyl)-4-fluorobenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with a 2,2-dichloroethenyl group and a fluorine atom at the para position of the benzene ring. Its distinct structure makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dichloroethenyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 2,2-dichloroethenylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction. The product is then isolated through filtration, washing, and drying processes .

Chemical Reactions Analysis

Types of Reactions: N-(2,2-dichloroethenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2,2-dichloroethenyl)-4-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    N-(2,2-dichloroethenyl)acetamide: Shares the dichloroethenyl group but differs in the acetamide moiety.

    N-(2,2-dichloroethenyl)-4-chlorobenzamide: Similar structure with a chlorine atom instead of fluorine.

    N-(2,2-dichloroethenyl)-4-bromobenzamide: Similar structure with a bromine atom instead of fluorine.

Uniqueness: N-(2,2-dichloroethenyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them more effective in certain applications.

Properties

IUPAC Name

N-(2,2-dichloroethenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2FNO/c10-8(11)5-13-9(14)6-1-3-7(12)4-2-6/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVBPANCUOAKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC=C(Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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